molecular formula C9H13NO4 B3060607 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione CAS No. 55610-40-7

1-(Oxan-2-yloxy)pyrrolidine-2,5-dione

Cat. No.: B3060607
CAS No.: 55610-40-7
M. Wt: 199.2 g/mol
InChI Key: SWKOIHXVIBJPFN-UHFFFAOYSA-N
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Description

1-(Oxan-2-yloxy)pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring fused with an oxan-2-yloxy group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their significant biological and chemical properties. Pyrrolidine rings are commonly found in various bioactive molecules, making them a focal point in medicinal chemistry .

Future Directions

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are used widely by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

The pyrrolidine-2,5-dione scaffold, to which 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione belongs, is known to interact with various enzymes and proteins. For instance, some derivatives of pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on the human carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases, making the interactions of this compound potentially significant in biochemical reactions.

Cellular Effects

Pyrrolidine-2,5-dione derivatives are known to exhibit various bioactivities, including anticonvulsant and tyrosinase inhibitory activity . These activities suggest that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not explicitly reported in the available literature. Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its structural similarity to other pyrrolidine-2,5-dione derivatives, it may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 1-(Oxan-2-yloxy)pyrrolidine-2,5-dione can be achieved through several methods. One common approach involves the reaction of N-hydroxysuccinimide with oxan-2-ol under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-(Oxan-2-yloxy)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, palladium catalysts for reduction, and strong bases like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(oxan-2-yloxy)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7-4-5-8(12)10(7)14-9-3-1-2-6-13-9/h9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKOIHXVIBJPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396511
Record name MS-1326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55610-40-7
Record name MS-1326
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Tetrahydro-2H-pyran-2-yloxy)succinimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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